molecular formula C13H17NO3 B1363507 [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727675-29-8

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

Cat. No. B1363507
CAS RN: 727675-29-8
M. Wt: 235.28 g/mol
InChI Key: PNVVXUBQUOVXNS-UHFFFAOYSA-N
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Description

“[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol” is a chemical compound with the CAS number 727675-29-8 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 406.2±20.0 °C at 760 mmHg . The molecular formula is C13H17NO3 .

Scientific Research Applications

Synthesis of Functionalized Polymers

The compound has been utilized in the synthesis of functionalized polymers. Summers and Quirk (1996) described the synthesis of ω-oxazolyl polystyrene by reacting poly(styryl)lithium with 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in toluene/tetrahydrofuran. This process led to the production of aromatic carboxyl chain-end functionalized polystyrene (Summers & Quirk, 1996).

Polymerization Reactions

In 2013, Summers, Maseko, and Summers reported the synthesis of oxazolyl functionalized polymers using this compound in atom transfer radical polymerization (ATRP) reactions. This approach produced well-defined α-oxazolyl functionalized polystyrene with narrow molecular weight distributions (Summers, Maseko, & Summers, 2013).

Oxidative Nucleophilic Substitution Reactions

Florio et al. (2006) explored the use of the carbanion of 4,4-dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole in oxidative nucleophilic substitution of hydrogen in nitroarenes. This process enabled the production of para-substituted nitroarenes and phenols (Florio, Mąkosza, Lorusso, & Troisi, 2006).

Coordination Chemistry and Catalysis

The compound has applications in coordination chemistry and catalysis. Javadi et al. (2015) studied its use in a vanadium bis-oxazoline complex for the catalytic epoxidation of alkenes and oxidation of sulfides (Javadi, Moghadam, Mohammadpoor-Baltork, Tangestaninejad, & Mirkhani, 2015). Gómez, Muller, and Rocamora (1999) reviewed its role in transition metal coordination chemistry, especially as a chiral auxiliary in asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).

Synthesis of Heterocyclic Compounds

Shapiro (1993) demonstrated the use of a related compound in the synthesis of oxazole-4-carboxylates, a method used for creating various heterocyclic systems (Shapiro, 1993).

properties

IUPAC Name

[4-(hydroxymethyl)-2-(2-phenylethyl)-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-5,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVVXUBQUOVXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CCC2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261795
Record name 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

CAS RN

727675-29-8
Record name 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727675-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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